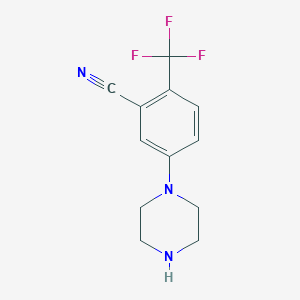
5-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile is a chemical compound that features a piperazine ring and a trifluoromethyl group attached to a benzonitrile core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile typically involves the reaction of 2-(trifluoromethyl)benzonitrile with piperazine under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction. The mixture is usually heated to a temperature range of 80-100°C for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
5-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring, leading to the formation of various derivatives.
Coupling Reactions: The benzonitrile core can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, oxidized or reduced forms of the compound, and more complex molecules resulting from coupling reactions.
科学的研究の応用
5-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
作用機序
The mechanism of action of 5-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various biological receptors, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 3-Fluoro-4-(piperazin-1-yl)benzonitrile
- 3-Fluoro-5-(piperazin-1-yl)benzonitrile
- 3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine
Uniqueness
5-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile is unique due to the presence of both a piperazine ring and a trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the piperazine ring provides a versatile site for further functionalization and interaction with biological targets.
特性
分子式 |
C12H12F3N3 |
|---|---|
分子量 |
255.24 g/mol |
IUPAC名 |
5-piperazin-1-yl-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C12H12F3N3/c13-12(14,15)11-2-1-10(7-9(11)8-16)18-5-3-17-4-6-18/h1-2,7,17H,3-6H2 |
InChIキー |
CFEWQERYFPNRDF-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)C(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


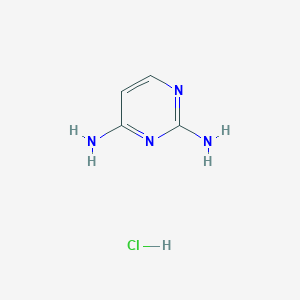
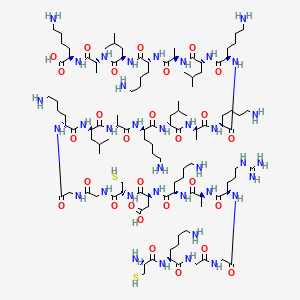
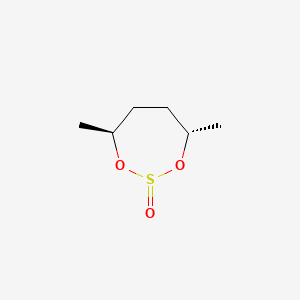
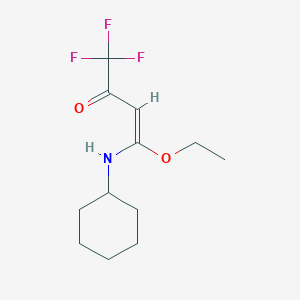
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridin-2(1H)-one](/img/structure/B13917701.png)
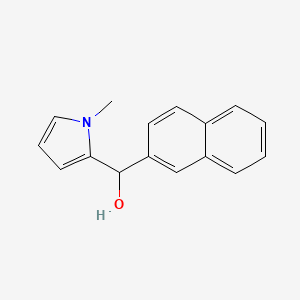
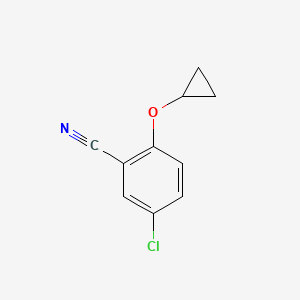
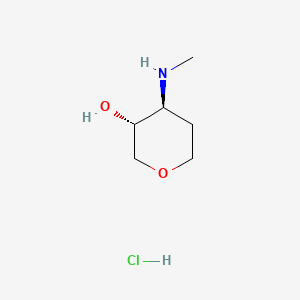
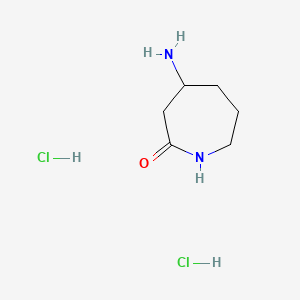
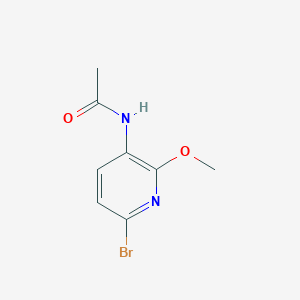
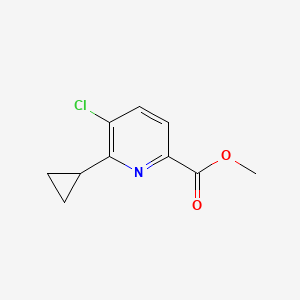
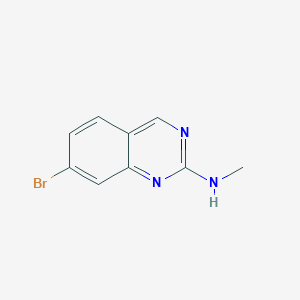
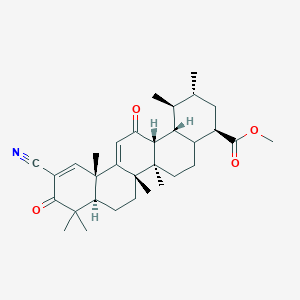
![N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine](/img/structure/B13917766.png)
